1,3-Di-o-tolylguanidine
1,3-Di-o-tolylguanidine
Displays high and roughly equal affinity for both σ1 and σ2 receptors.
Brand Name:
Vulcanchem
CAS No.:
97-39-2
VCID:
VC0004259
InChI:
InChI=1S/C15H17N3/c1-11-7-3-5-9-13(11)17-15(16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H3,16,17,18)
SMILES:
CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)N
Molecular Formula:
C15H17N3
Molecular Weight:
239.32 g/mol
1,3-Di-o-tolylguanidine
CAS No.: 97-39-2
Inhibitors
VCID: VC0004259
Molecular Formula: C15H17N3
Molecular Weight: 239.32 g/mol
CAS No. | 97-39-2 |
---|---|
Product Name | 1,3-Di-o-tolylguanidine |
Molecular Formula | C15H17N3 |
Molecular Weight | 239.32 g/mol |
IUPAC Name | 1,2-bis(2-methylphenyl)guanidine |
Standard InChI | InChI=1S/C15H17N3/c1-11-7-3-5-9-13(11)17-15(16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H3,16,17,18) |
Standard InChIKey | OPNUROKCUBTKLF-UHFFFAOYSA-N |
Isomeric SMILES | CC1=CC=CC=C1N/C(=N\C2=CC=CC=C2C)/N |
SMILES | CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)N |
Canonical SMILES | CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)N |
Colorform | WHITE POWDER CRYSTALS FROM DILUTED ALC |
Density | 1.10 @ 20 °C/4 °C |
Melting Point | 179.0 °C 179 °C |
Physical Description | DryPowder; DryPowder, PelletsLargeCrystals |
Description | Displays high and roughly equal affinity for both σ1 and σ2 receptors. |
Related CAS | 41130-39-6 (hydrochloride) |
Solubility | SLIGHTLY SOL IN HOT WATER, ALC; VERY SOL IN ETHER; SOL IN CHLOROFORM >35.9 [ug/mL] |
Synonyms | 1,3-di-(2-tolyl)guanidine 1,3-di-o-tolylguanidine 1,3-di-ortho-tolyl-guanidine 1,3-ditolylguanidine 1,3-ditolylguanidine hydrochloride N,N'-bis(2-methylphenyl)guanidine |
PubChem Compound | 5361073 |
Last Modified | Nov 12 2021 |
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